molecular formula C15H12ClNO B6143973 2-chloro-N-(9H-fluoren-9-yl)acetamide CAS No. 72336-24-4

2-chloro-N-(9H-fluoren-9-yl)acetamide

Cat. No.: B6143973
CAS No.: 72336-24-4
M. Wt: 257.71 g/mol
InChI Key: MSLPLDMMXIGXNL-UHFFFAOYSA-N
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Description

2-chloro-N-(9H-fluoren-9-yl)acetamide is a chemical compound with the molecular formula C15H12ClNO and a molecular weight of 257.72 g/mol . It is characterized by the presence of a fluorenyl group attached to an acetamide moiety, with a chlorine atom substituting one of the hydrogen atoms on the acetamide group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(9H-fluoren-9-yl)acetamide typically involves the reaction of 9H-fluoren-9-amine with chloroacetyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 9H-fluoren-9-amine and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Procedure: Chloroacetyl chloride is added dropwise to a solution of 9H-fluoren-9-amine in dichloromethane, with continuous stirring. The reaction mixture is then allowed to react at room temperature for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2-chloro-N-(9H-fluoren-9-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

2-chloro-N-(9H-fluoren-9-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(9H-fluoren-9-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group in the compound can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to changes in cellular processes.

Comparison with Similar Compounds

2-chloro-N-(9H-fluoren-9-yl)acetamide can be compared with other fluorenyl derivatives, such as:

    9H-fluoren-9-ylamine: Lacks the acetamide group and chlorine substitution, making it less reactive in certain chemical reactions.

    9-fluorenylmethyl chloroformate: Used as a reagent for derivatizing amines, but has different reactivity and applications compared to this compound.

    2-chloro-N-(9H-fluoren-9-yl)carbamate: Similar structure but with a carbamate group instead of an acetamide group, leading to different chemical properties and applications.

The unique combination of the fluorenyl group and the acetamide moiety, along with the chlorine substitution, gives this compound distinct chemical properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(9H-fluoren-9-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-9-14(18)17-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,15H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLPLDMMXIGXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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